molecular formula C6H10O B3057239 (3S)-4-methylpent-1-yn-3-ol CAS No. 77943-78-3

(3S)-4-methylpent-1-yn-3-ol

Cat. No.: B3057239
CAS No.: 77943-78-3
M. Wt: 98.14 g/mol
InChI Key: UTIFIONYBLSHIL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-4-methylpent-1-yn-3-ol is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-methylpent-1-yn-3-ol typically involves the use of starting materials such as 4-methylpent-1-yne and appropriate reagents to introduce the hydroxyl group at the desired position. One common method involves the use of a Grignard reagent, where 4-methylpent-1-yne is reacted with a suitable Grignard reagent followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of biocatalysts to achieve the desired stereochemistry. These methods are optimized for high yield and purity, ensuring the compound meets the necessary specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-methylpent-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylpent-1-yn-3-one.

    Reduction: Formation of 4-methylpent-1-en-3-ol or 4-methylpentan-3-ol.

    Substitution: Formation of 4-methylpent-1-yn-3-chloride or 4-methylpent-1-yn-3-bromide.

Scientific Research Applications

(3S)-4-methylpent-1-yn-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-4-methylpent-1-yn-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that are crucial for its function.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-methylpent-1-en-3-ol: Similar structure but with a double bond instead of a triple bond.

    (3S)-4-methylpentan-3-ol: Similar structure but fully saturated.

    4-methylpent-1-yn-3-one: Oxidized form of the compound.

Uniqueness

(3S)-4-methylpent-1-yn-3-ol is unique due to its chiral center and the presence of both a hydroxyl group and a triple bond. This combination of features makes it a versatile intermediate in organic synthesis and allows for specific interactions in biological systems that are not possible with its analogs.

Properties

IUPAC Name

(3S)-4-methylpent-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIFIONYBLSHIL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426352
Record name 1-Pentyn-3-ol, 4-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77943-78-3
Record name 1-Pentyn-3-ol, 4-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-4-methylpent-1-yn-3-ol
Reactant of Route 2
Reactant of Route 2
(3S)-4-methylpent-1-yn-3-ol
Reactant of Route 3
Reactant of Route 3
(3S)-4-methylpent-1-yn-3-ol
Reactant of Route 4
Reactant of Route 4
(3S)-4-methylpent-1-yn-3-ol
Reactant of Route 5
Reactant of Route 5
(3S)-4-methylpent-1-yn-3-ol
Reactant of Route 6
Reactant of Route 6
(3S)-4-methylpent-1-yn-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.